

# Physical and chemical properties of 1-(2,2-dibromovinyl)-4-methoxybenzene

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## Compound of Interest

Compound Name: 1-(2,2-dibromoethenyl)-4-methoxybenzene

Cat. No.: B1353493

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## In-Depth Technical Guide: 1-(2,2-Dibromovinyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2,2-dibromovinyl)-4-methoxybenzene. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

## Chemical Identity and Physical Properties

1-(2,2-Dibromovinyl)-4-methoxybenzene, a halogenated aromatic compound, possesses the following identifiers and physical characteristics:

Property	Value	Source
IUPAC Name	1-(2,2-dibromoethenyl)-4-methoxybenzene	[1]
Synonyms	1-(2,2-dibromoethenyl)-4-methoxybenzene, Benzene, 1-(2,2-dibromoethenyl)-4-methoxy-, 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene	[1]
CAS Number	60512-57-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Br <sub>2</sub> O	[1]
Molecular Weight	291.97 g/mol	[1]
Appearance	Not explicitly stated, likely a solid or oil	
Melting Point	Not experimentally determined	
Boiling Point	Not experimentally determined	
Solubility	Not experimentally determined; likely soluble in organic solvents and poorly soluble in water	
Density (Computed)	1.779 ± 0.06 g/cm <sup>3</sup>	

## Synthesis and Experimental Protocols

The primary synthetic route to 1-(2,2-dibromovinyl)-4-methoxybenzene is the Corey-Fuchs reaction, which converts an aldehyde into a gem-dibromoalkene.[2][3][4][5][6] In this case, the readily available p-anisaldehyde serves as the starting material.

### Corey-Fuchs Reaction: General Protocol

The Corey-Fuchs reaction is a two-step process. First, a phosphonium ylide is generated in situ from triphenylphosphine (PPh<sub>3</sub>) and carbon tetrabromide (CBr<sub>4</sub>). This ylide then reacts with the

aldehyde (p-anisaldehyde) in a Wittig-type reaction to yield the desired 1,1-dibromoalkene.<sup>[2]</sup>  
<sup>[4]</sup><sup>[5]</sup>

#### Step 1: Ylide Formation and Wittig Reaction

A general procedure involves the slow addition of a solution of triphenylphosphine in a suitable solvent (e.g., dichloromethane) to a cooled solution of carbon tetrabromide and the aldehyde. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

#### Step 2: Work-up and Purification

The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

## Proposed Synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene

- Reactants: p-Anisaldehyde, Carbon Tetrabromide (CBr<sub>4</sub>), Triphenylphosphine (PPh<sub>3</sub>)
- Solvent: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Procedure Outline:
  - Dissolve p-anisaldehyde and carbon tetrabromide in dry dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture in an ice bath.
  - Slowly add a solution of triphenylphosphine in dry dichloromethane to the cooled mixture.
  - Allow the reaction to proceed, monitoring for the consumption of the starting aldehyde by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction and perform an aqueous work-up.
  - Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

- Purify the crude product by flash column chromatography.

Caption: Synthetic workflow for 1-(2,2-dibromovinyl)-4-methoxybenzene.

## Chemical Reactivity and Stability

The chemical reactivity of 1-(2,2-dibromovinyl)-4-methoxybenzene is primarily dictated by the gem-dibromovinyl group. This functional group is a precursor for the synthesis of terminal alkynes through treatment with a strong base, such as n-butyllithium, in the second step of the Corey-Fuchs reaction.<sup>[2][7]</sup> This reactivity opens avenues for further synthetic transformations, including click chemistry and Sonogashira coupling reactions.

The stability of the compound is expected to be good under standard laboratory conditions, though it may be sensitive to strong bases and high temperatures.

## Spectroscopic Data

The following spectroscopic data has been reported for 1-(2,2-dibromovinyl)-4-methoxybenzene:

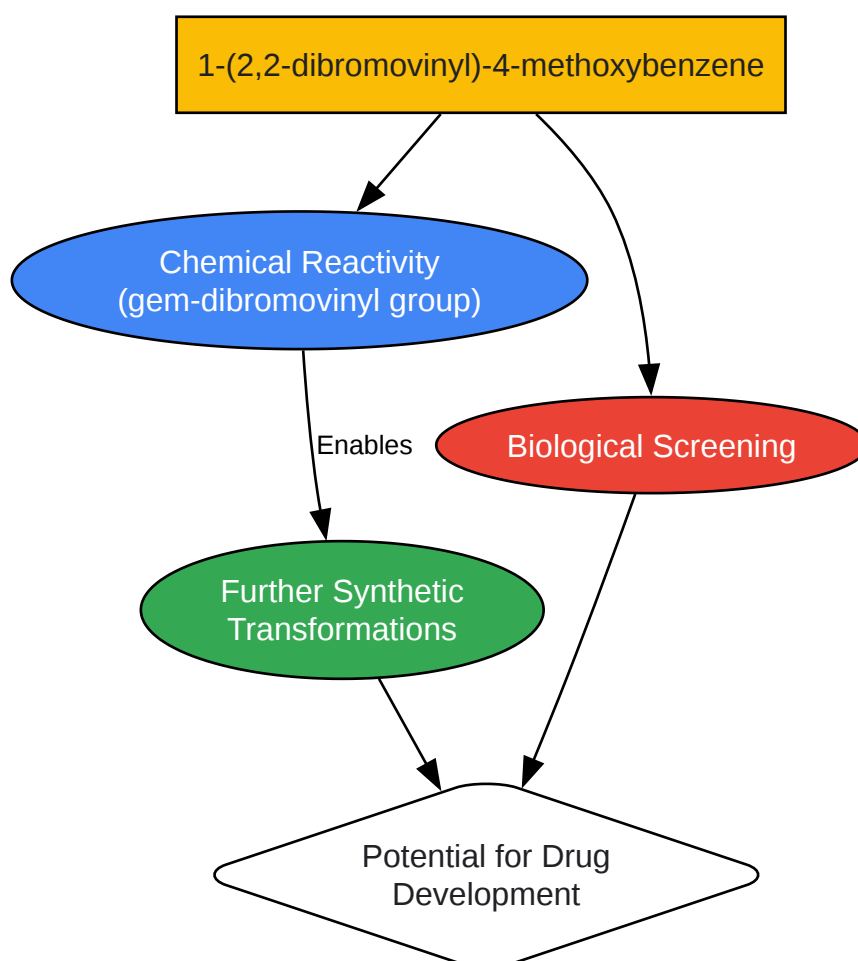
Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 200 MHz)	δ 7.52 (d, J = 8.6 Hz, 2H), 7.42 (s, 1H), 6.90 (d, J = 8.6 Hz, 2H), 3.84 (s, 3H) <sup>[8]</sup>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 50.3 MHz)	δ 159.7, 136.3, 129.9, 127.8, 113.8, 87.3, 55.3 <sup>[8]</sup>
Mass Spectrometry (EI)	m/z (%): 294 (49, [M+4] <sup>+</sup> ), 292 (100, [M+2] <sup>+</sup> ), 290 (53, [M] <sup>+</sup> ), 279 (14), 277 (29), 275 (14), 132 (60), 89 (73) <sup>[8]</sup>
Infrared (IR)	Data available from SpectraBase. <sup>[1]</sup>

## Biological Activity and Drug Development Potential

Currently, there is a lack of specific data on the biological activity and signaling pathway interactions of 1-(2,2-dibromovinyl)-4-methoxybenzene. However, the broader class of styryl

compounds is known to exhibit a wide range of biological activities and is present in numerous medicinally important molecules.

The introduction of the dibromovinyl group offers a unique structural motif that could be explored for its potential to interact with various biological targets. Further research is warranted to investigate the cytotoxic, antimicrobial, and other pharmacological properties of this compound.



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Caption: Research potential of 1-(2,2-dibromovinyl)-4-methoxybenzene.

## Conclusion

1-(2,2-Dibromovinyl)-4-methoxybenzene is a readily synthesizable compound with interesting chemical properties, particularly its potential as a precursor for more complex molecules. While

its biological profile is currently unexplored, its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of the compound to facilitate further research and application in drug discovery and development.

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